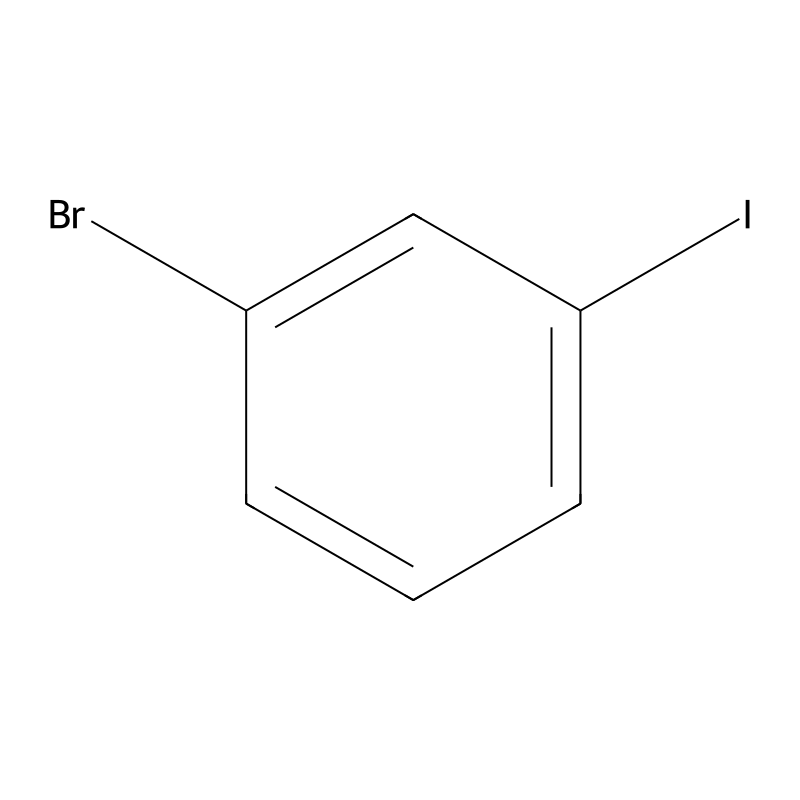

1-Bromo-3-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-3-iodobenzene is an organic compound with the molecular formula C₆H₄BrI and a molecular weight of approximately 282.904 g/mol. It consists of a benzene ring substituted with a bromine atom at the first position and an iodine atom at the third position, making it a member of the halogenated aromatic compounds. This compound is also known by other names such as m-Bromoiodobenzene and 3-Bromoiodobenzene, highlighting its structural characteristics as a meta-substituted derivative of bromoiodobenzene .

- Specific data on the toxicity of 1-Bromo-3-iodobenzene is limited. However, due to the presence of halogens, it is advisable to handle it with care as many haloaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin [].

- It is recommended to consult safety data sheets (SDS) for specific handling procedures and precautions [].

Organic Synthesis Precursor

1-Bromo-3-iodobenzene primarily serves as a precursor for the synthesis of various organic compounds in research settings. Its unique combination of a bromo and an iodo substituent positioned at specific locations on the benzene ring makes it valuable for selective functionalization reactions. Here are some specific examples:

- Synthesis of 3'-bromo-2,3,4,5,6-pentaethyl-biphenyl: This compound finds applications in organic electronics research. 1-Bromo-3-iodobenzene reacts with hex-3-yne to yield the desired product. Source: Fisher Scientific:

- Preparation of fluorinated derivatives: 1-Bromo-3-iodobenzene serves as a starting material for the synthesis of compounds like 1-(3'-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3'-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene, which hold potential applications in material science and medicinal chemistry. Source: Sigma-Aldrich:

- Synthesis of oxygen-tethered 1,6-enynes: These compounds have shown interesting biological activities, and 1-bromo-3-iodobenzene plays a role in their preparation. Source: American Chemical Society:

Additional Research Applications

While its primary application lies in organic synthesis, 1-bromo-3-iodobenzene might also find use in other research areas:

- Material science: The unique properties of the molecule, including its halogenated nature and aromatic structure, could be explored for potential applications in developing novel materials.

- Medicinal chemistry: The bromo and iodo groups can be further modified to introduce various functional groups, potentially leading to the development of new drug candidates.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds .

- Cross-Coupling Reactions: It is often utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules .

- Reduction Reactions: The iodine can be reduced to form 1-bromo-benzene or other derivatives depending on the reaction conditions used.

Several methods exist for synthesizing 1-bromo-3-iodobenzene:

- Direct Halogenation: Starting from benzene, bromination followed by iodination can yield 1-bromo-3-iodobenzene. This process typically involves the use of bromine and iodine under controlled conditions to ensure selective substitution at the meta position.

- Diazotization Method: A more complex synthesis involves forming a diazonium salt from an aniline derivative followed by substitution reactions using copper(I) iodide to introduce iodine into the aromatic ring .

- Metal-Catalyzed Reactions: Utilizing palladium-catalyzed cross-coupling methods with aryl halides can efficiently produce 1-bromo-3-iodobenzene from simpler precursors .

1-Bromo-3-iodobenzene finds several applications in organic synthesis:

- Precursor for Biaryls: It is commonly used in the synthesis of biaryl compounds through cross-coupling reactions, which are valuable in pharmaceuticals and material science.

- Intermediate in Organic Synthesis: The compound serves as an intermediate in preparing various functionalized aromatic compounds.

- Research

Interaction studies involving 1-bromo-3-iodobenzene typically focus on its reactivity with nucleophiles and its role in cross-coupling reactions. Investigations into its interactions with various reagents have shown that it can effectively participate in nucleophilic substitution reactions, making it a versatile building block in synthetic organic chemistry .

Several compounds share structural similarities with 1-bromo-3-iodobenzene, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-2-iodobenzene | C₆H₄BrI | Iodine at the ortho position |

| 1-Iodo-3-bromobenzene | C₆H₄BrI | Iodine at the first position |

| 1-Chloro-3-iodobenzene | C₆H₄ClI | Chlorine instead of bromine |

Uniqueness

The unique feature of 1-bromo-3-iodobenzene lies in its specific substitution pattern (bromine at position one and iodine at position three), which influences its reactivity and interaction profile compared to its ortho or para counterparts. This substitution pattern affects steric and electronic properties, making it particularly useful in certain synthetic applications that require specific regioselectivity .

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant